molecular formula C24H30F2O6 B12426906 Fluticasone impurity A-d3

Fluticasone impurity A-d3

Cat. No.: B12426906
M. Wt: 455.5 g/mol
InChI Key: DEDYNJVITFVPOG-OQRBWXTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluticasone impurity A-d3 is a deuterated form of Fluticasone impurity A, which is a degradation product of Fluticasone propionate. Fluticasone propionate is a synthetic corticosteroid used to treat various inflammatory conditions such as asthma, allergic rhinitis, and dermatoses . The deuterated form, this compound, is often used in analytical studies to understand the stability and degradation pathways of Fluticasone propionate.

Preparation Methods

The synthesis of Fluticasone impurity A-d3 involves several steps, starting from Flumethasone as the raw material. The process includes:

    Synthesis of Compound I: Flumethasone is reacted with a sulfur reagent.

    Purification: The reaction product is purified using a silica gel column to obtain impurity EP-ZB.

    Acylation: Compound I is reacted with an acylation reagent to generate Compound II.

    Condensation: Compound II is condensed with impurity EP-ZB to generate Compound IV.

    Sulfur Reagent Reaction: Compound IV is reacted with a sulfur reagent in an organic solvent, catalyzed by a catalyst to generate Compound V.

    Acid-Binding Agent Reaction: Compound V is reacted under the condition of adding an acid-binding agent to generate Compound VI.

    Final Reaction: Compound VI is reacted with fluorobromomethane to generate impurity EP-ZG.

Chemical Reactions Analysis

Fluticasone impurity A-d3 undergoes various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

it is known that Fluticasone propionate works by activating glucocorticoid receptors, inhibiting nuclear factor kappa B, and reducing inflammation . The deuterated form, Fluticasone impurity A-d3, is primarily used for analytical purposes and does not have a direct therapeutic effect.

Comparison with Similar Compounds

Fluticasone impurity A-d3 can be compared with other similar compounds, such as:

This compound is unique due to its deuterated nature, which makes it particularly useful in analytical studies for tracing and quantifying degradation products.

Properties

Molecular Formula

C24H30F2O6

Molecular Weight

455.5 g/mol

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(3,3,3-trideuteriopropanoyloxy)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid

InChI

InChI=1S/C24H30F2O6/c1-5-19(29)32-24(20(30)31)12(2)8-14-15-10-17(25)16-9-13(27)6-7-21(16,3)23(15,26)18(28)11-22(14,24)4/h6-7,9,12,14-15,17-18,28H,5,8,10-11H2,1-4H3,(H,30,31)/t12-,14+,15+,17+,18+,21+,22+,23+,24+/m1/s1/i1D3

InChI Key

DEDYNJVITFVPOG-OQRBWXTRSA-N

Isomeric SMILES

[2H]C([2H])([2H])CC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)O

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)O

Origin of Product

United States

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